molecular formula C14H16FNO B2529162 N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide CAS No. 2411305-67-2

N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide

Cat. No. B2529162
CAS RN: 2411305-67-2
M. Wt: 233.286
InChI Key: IUFMQZYAXGWQEF-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 2-fluorophenyl group (a phenyl ring with a fluorine atom at the 2-position), and a prop-2-enamide group (an amide group attached to a propene). It’s worth noting that this compound could be a derivative or analogue of other well-known compounds, which might influence its properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the 2-fluorophenyl group, and the formation of the prop-2-enamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a cyclopropyl group, a 2-fluorophenyl group, and a prop-2-enamide group. These groups would likely be connected in a specific arrangement, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide group could make it reactive towards both acids and bases, and the double bond in the prop-2-enamide group could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially enhance its stability. The amide group could form hydrogen bonds, which might influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. The presence of the fluorophenyl group could potentially enhance its ability to bind to certain targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

The future directions for research on this compound could be vast. It might be studied for potential applications in various fields, such as medicine or materials science. Further studies could also aim to better understand its properties and behavior .

properties

IUPAC Name

N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-3-14(17)16(11-8-9-11)10(2)12-6-4-5-7-13(12)15/h3-7,10-11H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFMQZYAXGWQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide

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